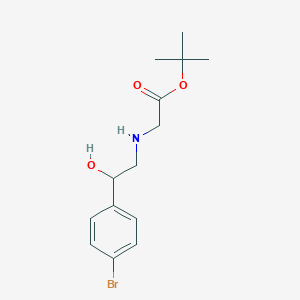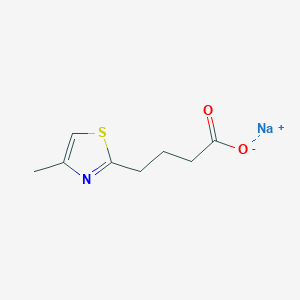
Natrium-4-(4-methyl-1,3-thiazol-2-yl)butanoat
Übersicht
Beschreibung
Sodium 4-(4-methyl-1,3-thiazol-2-yl)butanoate is a chemical compound with the CAS Number: 1803567-52-3 . It has a molecular weight of 207.23 . The compound is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is sodium 4- (4-methylthiazol-2-yl)butanoate . The InChI code is 1S/C8H11NO2S.Na/c1-6-5-12-7 (9-6)3-2-4-8 (10)11;/h5H,2-4H2,1H3, (H,10,11);/q;+1/p-1 .
Physical And Chemical Properties Analysis
Sodium 4-(4-methyl-1,3-thiazol-2-yl)butanoate is a powder at room temperature .
Wissenschaftliche Forschungsanwendungen
Antibakterielles Mittel
Thiazolderivate, einschließlich Natrium-4-(4-methyl-1,3-thiazol-2-yl)butanoat, wurden auf ihre starken antimikrobiellen Eigenschaften untersucht. Sie sind bekannt für ihre Wirksamkeit gegen eine Reihe von mikrobiellen Stämmen, einschließlich E. coli, B. mycoides und C. albicans . Diese Verbindungen können mikrobielle Zellwände stören oder essentielle bakterielle Enzyme beeinträchtigen, was sie zu vielversprechenden Kandidaten für neue Antibiotika macht.
Antifungal Anwendungen
Ähnlich ihrer antimikrobiellen Wirkung zeigen Thiazolverbindungen eine signifikante antifungale Aktivität. Sie können zur Behandlung von Pilzinfektionen eingesetzt werden, indem sie das Wachstum von Pilzen wie Candida-Arten hemmen, die häufige Krankheitserreger sind, die für Infektionen bei immungeschwächten Personen verantwortlich sind .
Entzündungshemmende Eigenschaften
Die entzündungshemmenden Eigenschaften von Thiazolderivaten machen sie für die Erforschung von Behandlungen für chronisch-entzündliche Erkrankungen geeignet. Sie können die Entzündungsreaktion des Körpers modulieren, was möglicherweise zu neuen Therapien für Erkrankungen wie Arthritis und Asthma führt .
Krebsforschung
Thiazolderivate haben sich in der Krebsforschung aufgrund ihrer zytotoxischen Wirkungen auf Krebszellen als vielversprechend erwiesen. Sie können die Apoptose induzieren oder die Zellproliferation hemmen, was sie für die Untersuchung potenzieller Chemotherapeutika wertvoll macht .
Neuroprotektive Effekte
Forschungen haben gezeigt, dass Thiazolverbindungen neuroprotektive Wirkungen haben können. Sie könnten eine Rolle bei der Entwicklung von Behandlungen für neurodegenerative Erkrankungen spielen, indem sie neuronale Zellen vor Schäden oder Tod schützen .
Antivirale Aktivität
Thiazolderivate werden auch auf ihre antivirale Aktivität untersucht. Sie haben das Potenzial, die Virusreplikation zu hemmen, was für die Behandlung von Virusinfektionen, einschließlich neu auftretender Krankheiten, entscheidend ist .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Thiazole derivatives, which include sodium 4-(4-methyl-1,3-thiazol-2-yl)butanoate, have been found to interact with a variety of biological targets .
Mode of Action
Thiazole derivatives have been shown to interact with their targets in various ways, leading to a range of biological effects .
Biochemical Pathways
Thiazole derivatives have been found to impact a variety of biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a range of biological activities .
Biochemische Analyse
Biochemical Properties
Sodium 4-(4-methyl-1,3-thiazol-2-yl)butanoate plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as a substrate or inhibitor for specific enzymes, thereby modulating metabolic pathways. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions .
Cellular Effects
Sodium 4-(4-methyl-1,3-thiazol-2-yl)butanoate affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling cascades, leading to changes in cellular responses such as proliferation, differentiation, or apoptosis .
Molecular Mechanism
The molecular mechanism of action of sodium 4-(4-methyl-1,3-thiazol-2-yl)butanoate involves its interactions with biomolecules at the molecular level. It may bind to enzymes, leading to their inhibition or activation. Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins. These interactions result in changes in cellular function and metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium 4-(4-methyl-1,3-thiazol-2-yl)butanoate can change over time. Its stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of sodium 4-(4-methyl-1,3-thiazol-2-yl)butanoate vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating metabolic pathways or enhancing cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes .
Metabolic Pathways
Sodium 4-(4-methyl-1,3-thiazol-2-yl)butanoate is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may act as a substrate for specific enzymes, leading to the production of metabolites that play crucial roles in cellular function and energy production .
Transport and Distribution
The transport and distribution of sodium 4-(4-methyl-1,3-thiazol-2-yl)butanoate within cells and tissues are essential for its activity. It may interact with transporters or binding proteins, facilitating its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can affect its overall efficacy and function .
Subcellular Localization
Sodium 4-(4-methyl-1,3-thiazol-2-yl)butanoate exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interactions with biomolecules and its overall impact on cellular processes .
Eigenschaften
IUPAC Name |
sodium;4-(4-methyl-1,3-thiazol-2-yl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S.Na/c1-6-5-12-7(9-6)3-2-4-8(10)11;/h5H,2-4H2,1H3,(H,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYMQZFQXLWIIA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CCCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10NNaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(S)-1-(1H-pyrrolo[3,2-b]pyridin-5-yl)propan-1-amine hydrochloride](/img/structure/B1412389.png)
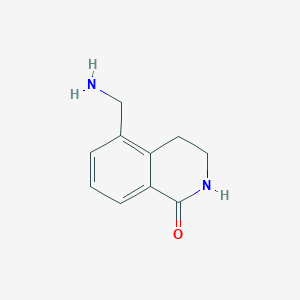
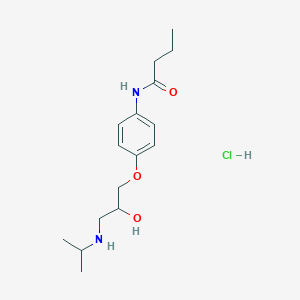

![(4aS,7aS)-tert-butyl 6-tosylhexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B1412393.png)
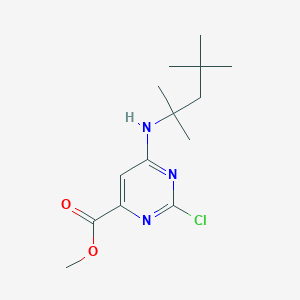



![Tert-butyl 2-thia-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1412402.png)
